Cas no 2111304-72-2 (N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine)

N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine is a specialized indole-derived hydroxylamine compound with applications in organic synthesis and medicinal chemistry. Its structure features a chloro-substituted indole core, enhancing reactivity and selectivity in nucleophilic and electrophilic transformations. The N-methylhydroxylamine moiety provides versatility as a functional group for further derivatization, making it valuable in the synthesis of heterocyclic compounds and bioactive molecules. The chloro substituent at the 6-position offers additional sites for modification, broadening its utility in targeted chemical reactions. This compound is particularly useful in the development of pharmacophores and as an intermediate in the preparation of complex organic molecules. High purity and stability ensure reliable performance in synthetic applications.
N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine structure
2111304-72-2 structure
Product Name:N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine
CAS No:2111304-72-2
MF:C10H11ClN2O
MW:210.66014122963
CID:6231959
PubChem ID:165635840
Update Time:2025-10-29

N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine
    • 2111304-72-2
    • N-[(6-chloro-1H-indol-3-yl)methyl]-N-methylhydroxylamine
    • EN300-1993026
    • Inchi: 1S/C10H11ClN2O/c1-13(14)6-7-5-12-10-4-8(11)2-3-9(7)10/h2-5,12,14H,6H2,1H3
    • InChI Key: FIDNITFXTZZMHE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC=C2CN(C)O

Computed Properties

  • Exact Mass: 210.0559907g/mol
  • Monoisotopic Mass: 210.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 39.3Ų

N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine Pricemore >>

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Additional information on N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine

Research Briefing on N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine (CAS: 2111304-72-2)

N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine (CAS: 2111304-72-2) is a novel chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique indole-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a precursor for the synthesis of bioactive molecules. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, providing valuable insights into its mechanism of action and potential therapeutic uses.

The synthesis of N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine involves a multi-step process that includes the functionalization of the indole core and the introduction of the hydroxylamine moiety. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. Researchers have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the synthesized compound, ensuring its suitability for subsequent studies.

In terms of biological activity, N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine has demonstrated significant potential as an inhibitor of specific enzymes involved in inflammatory and neurodegenerative pathways. Preliminary in vitro studies have shown that this compound can effectively modulate the activity of key enzymes, such as monoamine oxidases (MAOs) and histone deacetylases (HDACs), which are implicated in various diseases. These findings suggest that the compound could serve as a lead molecule for the development of new therapeutic agents targeting conditions like Parkinson's disease, depression, and cancer.

Moreover, recent research has explored the compound's pharmacokinetic properties, including its stability, solubility, and metabolic profile. These studies are crucial for understanding its behavior in biological systems and for optimizing its formulation for potential clinical use. Early results indicate that N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine exhibits favorable pharmacokinetic characteristics, such as moderate plasma stability and good tissue penetration, which enhance its therapeutic potential.

In conclusion, N-(6-chloro-1H-indol-3-yl)methyl-N-methylhydroxylamine (CAS: 2111304-72-2) represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activities and favorable pharmacokinetic properties, make it a valuable molecule for the development of novel therapeutics. Future research should focus on elucidating its precise mechanism of action, optimizing its synthetic route, and evaluating its efficacy and safety in preclinical models. Such efforts will pave the way for its potential translation into clinical applications.

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